4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c1-14(27)15-8-10-16(11-9-15)21(28)26(13-17-5-2-3-12-24-17)22-25-20-18(23)6-4-7-19(20)29-22/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWADNTIVMNPOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Positioning on Benzothiazole and Benzamide
Fluorine Position on Benzothiazole
- Target Compound : Fluorine at position 4 of the benzo[d]thiazole ring.
- Analog (CAS 941926-49-4) : Fluorine at position 6 of benzo[d]thiazole (4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide) .
- Implications : Positional isomerism affects electronic distribution and steric interactions. For example, 4-fluorine may enhance binding to hydrophobic pockets, while 6-fluorine could alter π-stacking with aromatic residues in target proteins.
Benzamide Substituents
Pyridin-2-ylmethyl vs. Other N-Substituents
- Target Compound : Pyridin-2-ylmethyl group.
- Analog (CAS 886939-86-2): Pyridin-2-ylmethyl with ethylsulfonyl-benzamide (2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide) .
ZAC Antagonism ()
- Active Compounds : Ortho-fluoro (5a) and ortho-iodo (5c) derivatives showed potent ZAC antagonism.
- Inactive Compounds : Para-substituted benzamides (e.g., 4g) were inactive.
- Relevance to Target : The target’s 4-acetyl group is para to the amide bond, which may limit ZAC activity unless compensated by other substituents.
TLR Adjuvant Potentiation ()
- Aminothiazole Scaffolds: Compounds like 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide) enhanced NF-κB signaling.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Q & A
(Basic) What are the established synthetic routes for 4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, and what key reaction conditions optimize yield and purity?
Answer:
The synthesis typically involves multi-step procedures:
- Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with acetylated carboxylic acids under acidic/basic conditions to form the 4-fluorobenzo[d]thiazole moiety .
- Amide Coupling : Reacting the benzothiazole intermediate with 4-acetylbenzoyl chloride using coupling agents like carbodiimides (e.g., DCC or EDCI) in anhydrous solvents (e.g., DMF or DCM) .
- N-Alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution, often requiring inert atmospheres and catalysts like KCO .
Optimization : - Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
- Monitoring : Thin-layer chromatography (TLC) and H/C NMR track reaction progress .
(Basic) How is the molecular structure of this compound characterized using spectroscopic and chromatographic techniques?
Answer:
- Spectroscopy :
- NMR : H NMR confirms substituent integration (e.g., acetyl proton at δ 2.6–2.8 ppm, pyridine protons at δ 8.0–8.5 ppm). F NMR identifies fluorine environments (δ -110 to -115 ppm for 4-fluorobenzo[d]thiazole) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 421.12) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water gradients .
(Advanced) What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
Answer:
Contradictions often arise from pharmacokinetic (PK) variability or metabolic instability:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify unstable metabolites (e.g., deacetylation or oxidation) .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability in vivo .
- Dose Optimization : Conduct PK/PD modeling to align in vitro IC values with effective plasma concentrations .
Example : If in vitro antimicrobial activity (MIC = 2 µg/mL) fails in murine models, adjust dosing frequency based on half-life (t) calculations from LC-MS/MS plasma analysis .
(Advanced) How can structure-activity relationship (SAR) studies guide the optimization of its antimicrobial potency against resistant strains?
Answer:
SAR strategies focus on functional group modifications:
- Acetyl Group Replacement : Substitute the 4-acetyl with sulfonamide or nitro groups to enhance bacterial membrane penetration. Test against methicillin-resistant S. aureus (MRSA) via broth microdilution assays .
- Fluorine Positioning : Compare 4-fluorobenzo[d]thiazole vs. 6-fluoro analogs to evaluate target binding (e.g., dihydrofolate reductase inhibition via molecular docking) .
- Pyridine Modifications : Replace pyridin-2-ylmethyl with quinoline derivatives to reduce efflux pump-mediated resistance. Assess using ethidium bromide accumulation assays in E. coli .
(Advanced) What experimental designs are critical for evaluating this compound’s anticancer mechanisms while minimizing off-target effects?
Answer:
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm dependency on hypothesized targets (e.g., topoisomerase II) in cancer cell lines (e.g., MCF-7, A549) .
- Selectivity Screening : Compare cytotoxicity (CC) in cancer vs. normal cells (e.g., HEK293) via MTT assays. A selectivity index (SI) >10 indicates therapeutic potential .
- Mechanistic Profiling : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 cleavage) confirm apoptosis induction .
(Advanced) How can computational methods address discrepancies in molecular docking predictions vs. experimental binding affinities?
Answer:
- Ensemble Docking : Perform docking across multiple protein conformations (e.g., from molecular dynamics simulations) to account for flexibility .
- Binding Free Energy Calculations : Use MM-GBSA or MM-PBSA to refine docking scores. A ΔG difference >2 kcal/mol suggests false positives .
- Experimental Validation : Surface plasmon resonance (SPR) or ITC measures actual K values, resolving conflicts between predicted and observed binding .
(Basic) What analytical techniques confirm the compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, then quantify degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C indicates suitability for oral formulations) .
- Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation products with LC-MS .
(Advanced) How do solvent polarity and reaction temperature influence regioselectivity in its chemical modifications?
Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for pyridine alkylation, while non-polar solvents (toluene) promote electrophilic substitutions on the benzothiazole ring .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetyl group acylation, while higher temperatures (80°C) accelerate cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
